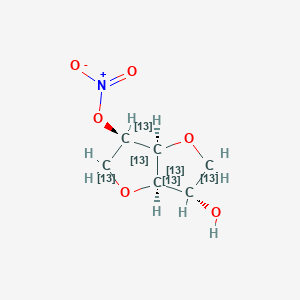

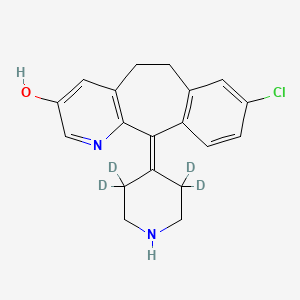

(±)-trans-Sertraline-d3 HCl (N-methyl-d3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a synthetic antidepressant drug belonging to the class of selective serotonin reuptake inhibitors (SSRIs). It is a derivative of sertraline, an older SSRI that has been used to treat depression and anxiety since the late 1980s. (±)-trans-Sertraline-d3 HCl is a labeled compound that has been used in a variety of laboratory experiments to study the effects of SSRIs on the brain and behavior.

Wissenschaftliche Forschungsanwendungen

Stereoselective Separation in Analytical Processes

Research on sertraline, which includes (±)-trans-Sertraline-d3 HCl (N-methyl-d3), explores its stereoselective separation. Sertraline, a selective serotonin reuptake inhibitor, has two chiral carbons, leading to four stereoisomeric compounds in synthetic preparation. Studies like the one by Sun et al. (2019) have investigated the stereoselective liquid-liquid extraction of isomeric sertraline. Such research contributes to better understanding of the drug's properties and aids in refining analytical and separation techniques in pharmaceutical research (Sun et al., 2019).

Synthesis Processes and Chemical Analysis

The improvement in the industrial synthesis of sertraline hydrochloride, as detailed by Vukics et al. (2002), demonstrates another aspect of scientific research focusing on sertraline. Their novel industrial synthesis process offers advantages over existing methods, highlighting the ongoing research in optimizing pharmaceutical production (Vukics et al., 2002).

Transdermal Delivery Studies

Studies on the transdermal delivery of sertraline hydrochloride, such as the one by Vijaya and Ruckmani (2011), contribute to understanding alternative delivery methods for drugs like sertraline. Their research evaluates the effect of polymers and penetration enhancers on transdermal delivery, aiming to improve therapeutic efficacy (Vijaya & Ruckmani, 2011).

Ecotoxicological Impact and Environmental Considerations

The environmental impact of sertraline hydrochloride has been a subject of research, as seen in the work of Cui et al. (2021). They utilized meta-transcriptomics analysis to evaluate the toxicity of sertraline to natural aquatic microbial communities, highlighting the broader ecological considerations in pharmaceutical research (Cui et al., 2021).

Wirkmechanismus

Target of Action

These targets could be proteins, enzymes, or receptors that the compound interacts with to exert its effects .

Mode of Action

The mode of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves its interaction with these targets. The compound may bind to these targets, altering their function and leading to changes at the cellular level

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are the outcomes of its interactions with its targets and its influence on biochemical pathways. These effects can include changes in cellular processes, alterations in gene expression, or modifications of cellular structures . .

Action Environment

The action, efficacy, and stability of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions . Understanding these influences can help optimize the use and storage of the compound to maximize its efficacy and stability.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "3,4-Dichlorobenzylamine-d3", "N-Methyl-3-(phenylmethyl)propan-1-amine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Sodium sulfate" ], "Reaction": [ "Protection of amine group of 3,4-Dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-3,4-Dichlorobenzylamine-d3", "Reduction of N-acetyl-3,4-Dichlorobenzylamine-d3 with sodium cyanoborohydride in methanol to form N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Protection of amine group of N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Reaction of N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with N-Methyl-3-(phenylmethyl)propan-1-amine in tetrahydrofuran and sodium sulfate to form (±)-trans-Sertraline-d3", "Deprotection of amine group of (±)-trans-Sertraline-d3 with hydrochloric acid to form (±)-trans-Sertraline-d3 HCl", "Methylation of amine group of (±)-trans-Sertraline-d3 HCl with sodium hydroxide and methyl iodide-d3 in methanol to form (±)-trans-Sertraline-d3 HCl (N-methyl-d3)" ] } | |

CAS-Nummer |

1330180-66-9 |

Molekularformel |

C17H15D3Cl3N |

Molekulargewicht |

345.71 |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

79617-99-5 (unlabelled) |

Synonyme |

(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |

Tag |

Sertraline Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)